molecular formula C17H15N3O2S B2811872 N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide CAS No. 306289-72-5

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide

Cat. No. B2811872
CAS RN: 306289-72-5
M. Wt: 325.39
InChI Key: AAXGZNRVQBKKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide is a chemical compound used for scientific research . It is also known by registry numbers ZINC000000096479 .

Scientific Research Applications

Antitumor Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide derivatives have shown potential antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity against human tumor cell lines, finding some derivatives with significant anticancer activity (Yurttaş, Tay, & Demirayak, 2015). Similarly, Havrylyuk et al. (2010) reported antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, indicating anticancer activity on various cancer cell lines (Havrylyuk et al., 2010).

Biological Activities

Benzothiazole derivatives, including N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide, have diverse pharmacological and biological activities. Hunasnalkar et al. (2010) noted that these derivatives possess anti-inflammatory and anti-bacterial activities (Hunasnalkar et al., 2010).

Photophysical Properties

Balijapalli et al. (2017) studied the hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides, highlighting their photophysical properties. This research provides insights into their potential application in material science and photochemistry (Balijapalli et al., 2017).

Enzyme Inhibition

A study by Gull et al. (2016) synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for various biological activities, including significant activity for urease inhibition. This suggests potential applications in enzyme inhibition studies (Gull et al., 2016).

Chemosensor Applications

Yao et al. (2018) developed a compound based on naphthyridine and benzothiazole group, including N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide, as a fluorescent chemosensor for Al3+ and Fe3+. This indicates its potential use in sensing applications (Yao et al., 2018).

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-10-3-5-12(6-4-10)16(22)20-17-19-14-8-7-13(18-11(2)21)9-15(14)23-17/h3-9H,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXGZNRVQBKKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide

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